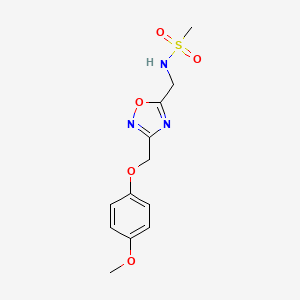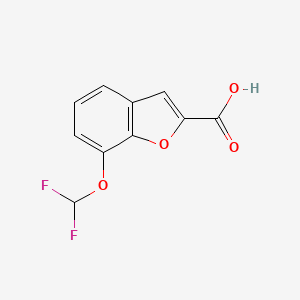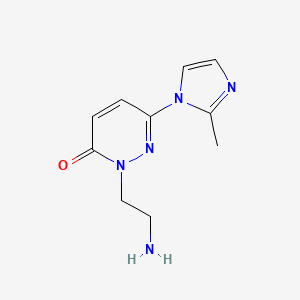![molecular formula C23H21F2NO4 B2356453 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid CAS No. 2375260-39-0](/img/structure/B2356453.png)
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid” is a fluoren-9-amine derivative . Fluoren-9-amine derivatives have been studied for their potential in treating Alzheimer’s disease . They have been found to inhibit cholinesterase and antagonize N-methyl-D-aspartate (NMDA) receptors .
Synthesis Analysis
The synthesis of fluoren-9-amine derivatives involves complex chemical reactions . The in silico prediction suggested both the oral availability and permeation through the blood–brain barrier (BBB) .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluoren-9-ylmethoxycarbonylamino group attached to a 2,2-difluorospiro[3.3]heptane-6-carboxylic acid moiety .Chemical Reactions Analysis
Fluoren-9-amines were tested for their inhibitory potential against human AChE (h AChE) and human BChE (h BChE) enzymes using the modified spectrophotometric method of Ellman et al .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A method involving the use of N-Fmoc-thiourea derived from potassium thiocyanate has been developed for synthesizing related fluorene compounds, which is an example of the innovative approaches used in chemical synthesis (Le & Goodnow, 2004).
- Protective Group in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, similar in structure, is used to protect hydroxy-groups in various chemical syntheses, showcasing its utility in complex chemical processes (Gioeli & Chattopadhyaya, 1982).
Molecular Structure and Analysis
- Molecular Conformation : Studies on related compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, show that these molecules adopt specific planar conformations, which is crucial for understanding their chemical behavior and potential applications (Coté, Lalancette, & Thompson, 1996).
- Synthesis of Analogous Amino Acids : The synthesis of structurally similar amino acids demonstrates the compound's potential as a building block in biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Photophysical Properties and Applications
- Polyfluorene Derivatives : The synthesis and study of polyfluorene derivatives, related in structure, indicate significant potential in material science for applications like light-emitting diodes due to their photophysical properties (Guo et al., 2009).
Novel Reactions and Polymer Synthesis
- Superacid-Catalyzed Reactions : Research on the reaction of fluorene with other aromatic hydrocarbons in superacid contexts suggests potential for novel polymer synthesis and applications in material science (Hernandez et al., 2010).
Detection and Analysis Techniques
- Colorimetric/Fluorometric Probes : Fluorene derivatives have been used in the development of sensitive probes for detecting specific ions, which is important in analytical chemistry (Zhao, Yao, Zhang, & Ma, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2NO4/c24-23(25)12-21(13-23)10-22(11-21,19(27)28)26-20(29)30-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANFVCGTURXSMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)
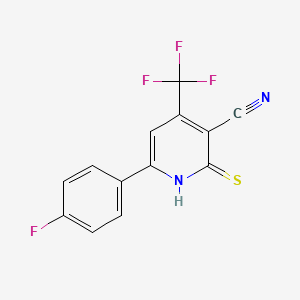
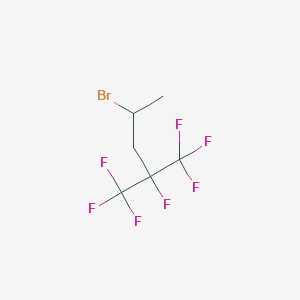
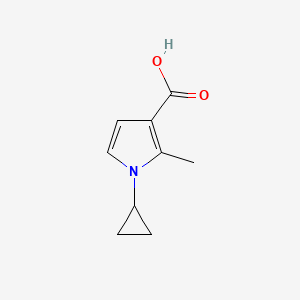
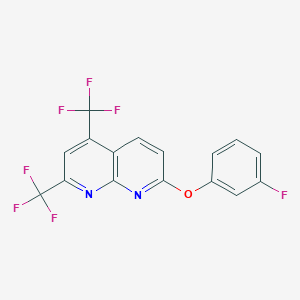
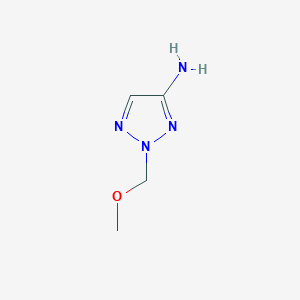
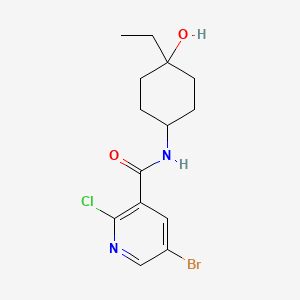
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)
